Dpp-IV-IN-2 mechanism of action on DPP-4 and DPP8/9
Dpp-IV-IN-2 mechanism of action on DPP-4 and DPP8/9
An In-depth Technical Guide on the Mechanism of Action of Selective DPP-4 Inhibition and the Significance of Selectivity over DPP-8/9
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral anti-hyperglycemic agents for the management of type 2 diabetes mellitus.[1] Their therapeutic effect is derived from the potent and selective inhibition of the DPP-4 enzyme, which plays a crucial role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By preventing incretin degradation, DPP-4 inhibitors enhance glucose-dependent insulin secretion and suppress glucagon release.[1]
However, DPP-4 is part of a larger family of serine peptidases that includes DPP-8 and DPP-9. Non-selective inhibition of these related enzymes is associated with severe toxicities in preclinical animal models, underscoring the critical importance of selectivity for the safety profile of DPP-4 inhibitor drug candidates.[3][4] This guide details the mechanism of action of a highly selective DPP-4 inhibitor, using Sitagliptin as a primary example, contrasts it with the effects of DPP-8/9 inhibition, and provides relevant quantitative data and experimental methodologies.
Introduction to Dipeptidyl Peptidase-4 and the DPP Family
Dipeptidyl peptidase-4, also known as CD26, is a transmembrane glycoprotein that functions as a serine exopeptidase. It is ubiquitously expressed on the surface of various cell types and cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[5]
A primary physiological role of DPP-4 is the regulation of the incretin hormones GLP-1 and GIP. These hormones are released by the intestine in response to food intake and are crucial for maintaining glucose homeostasis.[2] DPP-4 rapidly inactivates GLP-1 and GIP, limiting their insulinotropic effects.[2]
DPP-4 belongs to a family of homologous enzymes that also includes Dipeptidyl Peptidase-8 (DPP-8) and Dipeptidyl Peptidase-9 (DPP-9). While DPP-4 has an extracellular catalytic domain, DPP-8 and DPP-9 are cytosolic enzymes.[6] The physiological roles of DPP-8 and DPP-9 are not fully elucidated, but their inhibition has been linked to significant adverse effects, making selectivity a cornerstone of safe DPP-4 inhibitor development.[3][6]
Mechanism of Action of a Selective DPP-4 Inhibitor: Sitagliptin
Sitagliptin is a potent, highly selective, competitive, and reversible inhibitor of the DPP-4 enzyme.[2][7] Its mechanism of action is centered on the potentiation of the endogenous incretin system.
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Inhibition of DPP-4: Sitagliptin binds to the active site of the DPP-4 enzyme, preventing it from cleaving and inactivating its natural substrates, GLP-1 and GIP.[2]
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Increased Active Incretin Levels: This inhibition leads to increased plasma concentrations of the active forms of GLP-1 and GIP.[2]
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Enhanced Glucose-Dependent Insulin Secretion: Elevated active GLP-1 and GIP levels stimulate the pancreas to secrete more insulin in a glucose-dependent manner. This means that insulin secretion is enhanced primarily when blood glucose levels are high, minimizing the risk of hypoglycemia.[2]
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Suppression of Glucagon Release: Active GLP-1 also suppresses the release of glucagon from pancreatic alpha cells, particularly in the postprandial state. This reduces hepatic glucose production.[1]
The combined effect of these actions is improved glycemic control, reflected by lower fasting and postprandial glucose concentrations and reduced HbA1c levels in patients with type 2 diabetes.[2]
The Critical Role of Selectivity: DPP-8 and DPP-9 Inhibition
While the therapeutic benefits of DPP-4 inhibitors are well-established, the safety profile is critically dependent on their selectivity, particularly over the closely related enzymes DPP-8 and DPP-9. Preclinical studies with non-selective compounds or specific DPP-8/9 inhibitors have revealed severe toxicities.
In animal models, inhibition of DPP-8 and/or DPP-9 has been associated with:
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Hematological Effects: Thrombocytopenia (low platelet count) and reticulocytopenia (low reticulocyte count).[3][4]
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Immune System Effects: Attenuation of T-cell activation and enlarged spleen.[3]
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General Toxicity: Alopecia (hair loss), multi-organ histopathological changes, gastrointestinal toxicity, and mortality.[3][4]
These toxicities are not due to off-target inhibition of DPP-4, as they were observed in DPP-4 deficient mice treated with a DPP-8/9 selective inhibitor.[3] The precise molecular mechanism underlying this toxicity remains an area of active investigation, but it highlights that the functions of DPP-8 and DPP-9 are distinct from DPP-4 and essential for normal physiology. Therefore, a high degree of selectivity for DPP-4 over DPP-8 and DPP-9 is a mandatory characteristic for a safe clinical candidate in this class.
References
- 1. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. MedPath - Medical Intelligence Platform [trial.medpath.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. content.abcam.com [content.abcam.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
